1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a cyclobutyl group, a piperidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the formation of the cyclobutyl-1,2,4-oxadiazole core. This can be achieved through cyclization reactions involving amidoximes and carboxylic acids or their derivatives. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine and 3-cyclobutyl-1,2,4-oxadiazol-5-amine. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific arrangement of atoms, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-12(18)17-8-6-11(7-9-17)14-15-13(16-19-14)10-4-3-5-10/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSPMRBSWVGXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=NO2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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